

Foreword: Deconstructing a Key Neuromodulator Fragment

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Compound of Interest

Compound Name: *N*-acetyl CCK-(26-30) amide

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Cholecystokinin (CCK) is a pleiotropic peptide hormone and neurotransmitter integral to gastrointestinal physiology and central nervous system function. Its biological actions, ranging from regulating digestion and satiety to modulating anxiety and pain, are mediated through two G protein-coupled receptors (GPCRs): CCK1R and CCK2R.[1] The development of receptor-selective ligands is paramount for dissecting the nuanced roles of these receptor subtypes and for exploring their therapeutic potential.

This guide focuses on a specific, synthetically modified fragment of the native CCK peptide: **N-acetyl CCK-(26-30) amide** (CAS No. 89911-69-3). This pentapeptide fragment, derived from the C-terminal region of CCK, serves as a valuable tool for researchers. Its modifications—N-terminal acetylation and C-terminal amidation—are common strategies in medicinal chemistry to enhance stability and modulate activity. This document provides a comprehensive technical overview of its structure, mechanism of action, biological context, and practical experimental applications to empower researchers in their exploration of the CCK system.

Core Molecular Profile and Structural Rationale

N-acetyl CCK-(26-30) amide is a precisely defined molecule designed for probing CCK receptor function. Its identity is rooted in its specific amino acid sequence and terminal

modifications.

Physicochemical Characteristics

A summary of the core identifiers for this compound is presented below.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 89911-69-3 | [2][3][4] |
| Molecular Formula | C ₃₃ H ₄₁ N ₇ O ₁₂ S ₂ | [3][4] |
| Molecular Weight | 791.85 g/mol | [3][4] |
| Sequence | Ac-Asp-Tyr(SO ₃ H)-Met-Gly-Trp-NH ₂ | [3] |

Analysis of Structural Features

The functionality of this peptide is a direct consequence of its chemical architecture.

- **The Pentapeptide Core (Asp-Tyr(SO₃H)-Met-Gly-Trp):** This sequence is a fragment of the full-length CCK peptide. The structure-activity relationship of CCK is well-defined; the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH₂) is the minimal fragment required for CCK2R binding and activity, while the C-terminal heptapeptide containing a sulfated tyrosine is essential for high-affinity binding to the CCK1R.[5] This pentapeptide contains key residues from this active region.
- **Sulfated Tyrosine (Tyr(SO₃H)):** The sulfate ester on the tyrosine residue is a critical post-translational modification for high-affinity interaction with the CCK1 receptor. Its presence or absence is a primary determinant of receptor selectivity between CCK1R and CCK2R.[1][5]
- **N-terminal Acetylation (Ac-):** The addition of an acetyl group to the N-terminal aspartic acid neutralizes the positive charge of the free amine. This modification can protect the peptide from degradation by aminopeptidases and may alter its binding conformation and membrane permeability.
- **C-terminal Amidation (-NH₂):** The replacement of the C-terminal carboxyl group with an amide is crucial. It removes the negative charge and mimics the structure of the native CCK

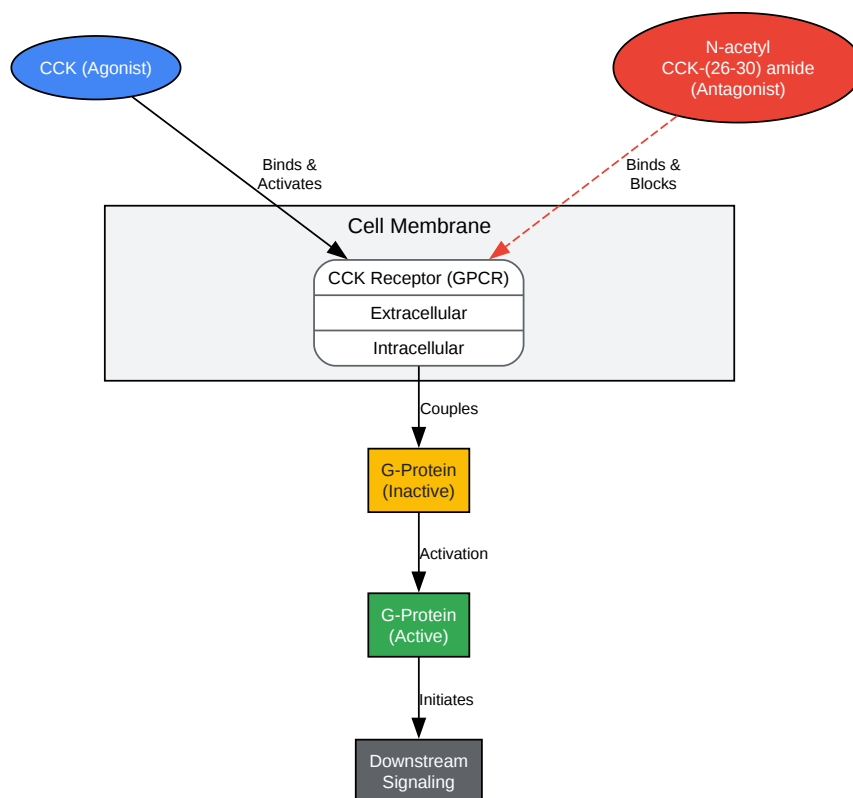
peptide. This feature is vital for receptor recognition and biological activity at CCK receptors.

[6]

Mechanism of Action: Modulating CCK Receptor Signaling

N-acetyl CCK-(26-30) amide is classified as a CCK receptor antagonist.[2][4][7] An antagonist binds to a receptor but does not provoke the conformational change required for signal transduction. Instead, it occupies the binding site, thereby blocking the endogenous ligand (CCK) or other agonists from activating the receptor.

It is important to note that some early studies reported inactivity for this specific fragment in certain binding assays.[6] However, other reports on related fragments suggest antagonist properties, and commercial suppliers consistently classify it as an antagonist.[6][7] This highlights a key aspect of pharmacology: a compound's activity can be context-dependent (assay conditions, receptor source). The prevailing view, however, supports its function as a tool for blocking CCK-mediated effects.



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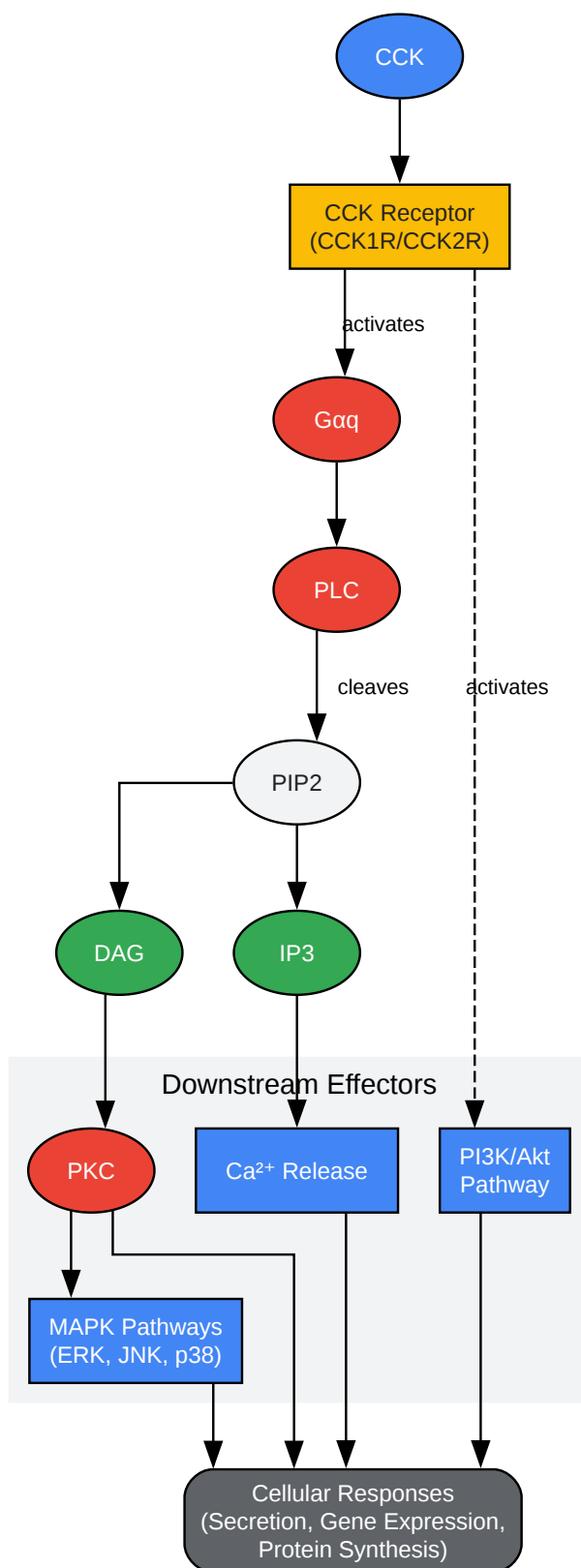
Caption: Agonist vs. Antagonist action at a CCK receptor.

The Landscape of CCK-Mediated Signaling

By blocking CCK receptors, **N-acetyl CCK-(26-30) amide** prevents the initiation of a complex network of intracellular signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of its use. CCK receptors primarily couple through G α q and G α s proteins to activate multiple effector systems.[8][9]

- **G α q/Phospholipase C Pathway:** This is the canonical pathway for CCK receptors. Activation of G α q stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[8][10]

- Mitogen-Activated Protein Kinase (MAPK) Cascades: CCK receptor activation can trigger all three major MAPK pathways: ERK, JNK, and p38 MAPK. These pathways are critical for regulating gene expression, cell growth, and stress responses.[8][11]
- PI3K/Akt Pathway: This pathway, crucial for cell survival and protein synthesis, is also engaged by CCK receptors and can lead to the activation of the mammalian target of rapamycin (mTOR).[8]



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Caption: Key intracellular signaling pathways activated by CCK receptors.

Key Research Applications and Biological Context

The utility of a CCK antagonist like **N-acetyl CCK-(26-30) amide** spans several areas of neurobiology and pharmacology.

| Research Area | Role of CCK System | Application of an Antagonist | Key References |
|---------------------------|--|--|--|
| Nociception (Pain) | CCK acts as a pro-nociceptive agent and an endogenous antagonist of opioid-induced analgesia. It contributes to hyperalgesia and opioid tolerance. | To investigate the potential for enhancing opioid analgesia, preventing or reversing opioid tolerance, and treating neuropathic or inflammatory pain states. | [12] [13] |
| Anxiety & Fear | CCK, particularly through CCK2R in limbic brain areas like the amygdala, is strongly anxiogenic. CCK agonists can induce panic attacks in humans. | To explore anxiolytic (anxiety-reducing) effects and to dissect the neurocircuitry of fear and anxiety. | [14] [15] [16] |
| Gastrointestinal Motility | CCK regulates gallbladder contraction, pancreatic enzyme secretion, and gastric emptying, contributing to the feeling of satiety. | To study motility disorders, pancreatitis, and the mechanisms of appetite control. | [10] [17] |

Field-Proven Experimental Protocols

The following protocols provide a validated framework for characterizing the interaction of **N-acetyl CCK-(26-30) amide** with its target receptors.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of the compound for CCK1 and CCK2 receptors.

Methodology:

- Preparation of Membranes: Homogenize tissues or cultured cells expressing the CCK receptor of interest (e.g., rat pancreas for CCK1R, CHO cells transfected with CCK2R) in a cold buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer.
- Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., ^{125}I -CCK-8), and varying concentrations of the unlabeled test compound (**N-acetyl CCK-(26-30) amide**).
- Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with cold buffer to reduce non-specific binding.
- Quantification: Measure the radioactivity retained on each filter using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC_{50} (the concentration of the compound that inhibits 50% of specific binding). Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

Objective: To functionally characterize the compound as an antagonist by measuring its ability to block agonist-induced intracellular calcium release.

Methodology:

- Cell Preparation: Culture cells stably expressing the CCK receptor of interest (e.g., HEK293-CCK2R).
- Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
- Antagonist Pre-incubation: Add varying concentrations of **N-acetyl CCK-(26-30) amide** to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.
- Agonist Challenge: Add a fixed concentration of a known CCK agonist (e.g., CCK-8, at its EC₈₀ concentration) to stimulate the cells.
- Signal Detection: Immediately measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection. The signal corresponds to the change in intracellular calcium concentration.
- Data Analysis: For each concentration of the antagonist, calculate the peak fluorescence response following agonist addition. Plot the response as a percentage of the control (agonist alone) against the logarithm of the antagonist concentration. Fit the data to a dose-response inhibition curve to determine the IC₅₀.

Caption: Workflow for a calcium mobilization functional assay.

Synthesis and Quality Control

Synthesis: **N-acetyl CCK-(26-30) amide** is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc chemistry. Key steps include the sequential coupling of protected amino acids to a resin, followed by N-terminal acetylation, and finally, cleavage from the resin and global deprotection. Sulfation of the tyrosine residue is a critical step that can be performed either on-resin or post-synthesis.

Characterization and Quality Control:

- Purity: The purity of the final peptide is assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from any synthesis-related impurities.
- Identity: The molecular weight and identity of the peptide are confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion and Future Perspectives

N-acetyl CCK-(26-30) amide (CAS 89911-69-3) is more than just a catalog peptide; it is a specialized tool for the precise interrogation of the cholecystokinin system. Its value lies in its ability to antagonize CCK receptors, thereby enabling researchers to block specific physiological pathways involved in pain, anxiety, and metabolism.

Future research utilizing this and similar fragments will continue to refine our understanding of CCK receptor subtype function in distinct neuronal circuits and peripheral tissues. Elucidating the precise selectivity profile of this fragment for CCK1R versus CCK2R remains a key area for investigation. As our knowledge of the complex roles of the CCK system in pathophysiology grows, such targeted pharmacological tools will be indispensable in the quest for novel therapeutic strategies for a range of human disorders.

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